2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide
Description
This compound belongs to the 1,2,4-triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 7-chloro substituent, a 5-oxo group, and a 4-propyl chain on the triazoloquinazoline ring, paired with a sulfanyl-linked acetamide moiety bearing a 3-methoxyphenylmethyl group. The propyl chain may modulate lipophilicity, influencing target binding or solubility.
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c1-3-9-27-20(30)17-11-15(23)7-8-18(17)28-21(27)25-26-22(28)32-13-19(29)24-12-14-5-4-6-16(10-14)31-2/h4-8,10-11H,3,9,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVDDFMQRRWWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound belonging to the triazoloquinazoline class. This compound exhibits a range of biological activities that make it a subject of interest for therapeutic applications. The structural features, including the triazole and quinazoline rings, as well as the sulfanyl and acetamide moieties, contribute to its unique reactivity and biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5O3S |
| Molecular Weight | 472.0 g/mol |
| CAS Number | 1111176-13-6 |
Structural Representation
The compound can be represented by its IUPAC name and its structural formula, which highlights the arrangement of its functional groups.
IUPAC Name
This compound
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Screening : Compounds in this class have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes:
- Acetylcholinesterase (AChE) : Similar compounds have been evaluated for their AChE inhibitory activity. For example, some derivatives demonstrated IC50 values indicating effective inhibition .
- Urease : The triazoloquinazoline derivatives have also shown strong inhibitory activity against urease, which is crucial for treating certain infections .
Molecular Docking Studies
In silico docking studies have been employed to understand the interaction of this compound with target proteins. These studies reveal how the compound binds to active sites of enzymes like AChE and urease through hydrogen bonding and hydrophobic interactions .
Study on Triazoloquinazoline Derivatives
A study focusing on various triazoloquinazoline derivatives highlighted their biological activities including anti-inflammatory and anticancer properties. The results indicated that modifications in substituents significantly influenced their efficacy against cancer cell lines .
Screening Assays
Recent screening assays for compounds similar to 2-({7-chloro-5-oxo...}) demonstrated promising results in inhibiting type III secretion systems in pathogenic bacteria. These findings suggest potential applications in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
2-((7-Chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS 1111054-89-7) Core Structure: Identical triazolo[4,3-a]quinazoline backbone with 7-chloro, 5-oxo, and 4-propyl groups. Key Difference: The acetamide is substituted with a 2,4-dimethylphenyl group instead of 3-methoxyphenylmethyl. The absence of a methoxy group may diminish hydrogen-bonding interactions with targets .
N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
- Core Structure : Triazolo[1,5-c]quinazoline with additional dimethoxy and phenyl substituents.
- Key Features : The 3-chloro-4-methoxyphenyl group and dimethoxyquinazoline moiety may enhance DNA intercalation or kinase inhibition. The phenyl group at position 2 could stabilize π-π stacking in hydrophobic binding pockets .
Compound 8a (Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate)
- Core Structure : Triazolo[4,3-c]quinazoline with ester-linked acetates.
- Key Difference : Alkyl esters instead of arylacetamides.
- Implications : Esters may act as prodrugs, hydrolyzing in vivo to release active carboxylic acids. This could alter bioavailability compared to the stable acetamide linkage in the target compound .
2-{[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide Core Structure: Simpler 1,2,4-triazole-thioacetamide hybrid. Key Features: The amino group and 3-methylphenyl substituent may favor interactions with enzymes like dihydrofolate reductase. The chloro-methylphenyl group mimics motifs in antimicrobial agents .
Comparative Data Table
Pharmacological Implications
- Methoxy Groups : The 3-methoxyphenylmethyl group in the target compound may improve solubility compared to purely hydrophobic substituents (e.g., dimethylphenyl in ) while maintaining moderate lipophilicity for membrane penetration.
- Propyl Chain : The 4-propyl group in the target compound likely reduces crystallinity, enhancing solubility over shorter alkyl chains (e.g., methyl in ).
Preparation Methods
Formation of Quinazoline-2,4-Dione
Anthranilic acid reacts with potassium cyanate in acidic conditions to yield 2-ureidobenzoic acid, which cyclizes to quinazoline-2,4-dione under thermal conditions (Scheme 1). Optimal conditions:
Dichlorination with Phosphorus Oxychloride
Quinazoline-2,4-dione undergoes dichlorination using POCl3 in the presence of diisopropylethylamine (DIPEA), producing 2,4-dichloroquinazoline:
Hydrazine Substitution and Triazole Cyclization
Treatment of 2,4-dichloroquinazoline with hydrazine hydrate at 0–5°C yields 2-chloro-4-hydrazinylquinazoline, which cyclizes with acetic anhydride to form 3-methyltriazoloquinazolin-5-one. For N4-propylation:
-
Propylation : React 3-methyltriazoloquinazolin-5-one with propyl bromide (1.5 eq) in DMF, K2CO3 (2 eq), KI (cat.), 80°C, 6 hr
Installation of Sulfanyl Acetamide Moiety
Thioetherification
The triazoloquinazoline core undergoes nucleophilic aromatic substitution with mercaptoacetic acid. Optimized conditions:
Amide Coupling with 3-Methoxybenzylamine
Activation of the carboxylic acid (via thionyl chloride) followed by reaction with 3-methoxybenzylamine:
-
Reagents : Sulfanylacetic acid intermediate (1 eq), SOCl2 (3 eq), 3-methoxybenzylamine (1.5 eq)
-
Conditions : THF, 0°C → rt, 12 hr
Purification and Analytical Characterization
Crystallization and HPLC Purification
Crude product is purified via recrystallization from ethanol/water (4:1), followed by preparative HPLC (C18 column, acetonitrile/H2O gradient):
Spectroscopic Data
-
IR (KBr) : 1743 cm⁻¹ (C=O), 1627 cm⁻¹ (C=N), 1265 cm⁻¹ (C-S)
-
1H NMR (400 MHz, DMSO-d6) : δ 8.10 (d, J = 8 Hz, H-10), 7.42 (d, J = 8 Hz, H-7), 5.21 (s, N-CH2), 3.74 (s, OCH3), 2.45 (s, CH3)
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazoloquinazoline | POCl3, DIPEA, 110°C | 93 | 98.5 |
| Propylation | Propyl bromide, K2CO3, DMF | 78 | 97.8 |
| Thioetherification | Mercaptoacetic acid, K2CO3 | 85 | 98.1 |
| Amide Coupling | SOCl2, 3-methoxybenzylamine | 76 | 99.2 |
Challenges and Optimization Opportunities
Key challenges include regioselectivity during propylation and thioetherification. Patent CN103804310A highlights the utility of trichloromethane for purifying benzodiazepine intermediates, suggesting its potential for improving triazoloquinazoline crystallization. Future work should explore:
Q & A
Q. What are the standard synthetic protocols for preparing triazoloquinazolinone derivatives like this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole-quinazolinone core. For example, intermediates such as 5-chloro-1,2,3-dithiazolium salts can react with activated methylene compounds under reflux conditions using triethylamine as a base . Key steps include cyclization via refluxing with reagents like phosphorous oxychloride (POCl₃) and condensation with thiol-containing intermediates. Reaction progress is monitored by TLC, followed by recrystallization (e.g., ethanol-DMF mixtures) to purify the final product .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety). NMR (¹H and ¹³C) identifies proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbon backbone .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Chromatography : HPLC with UV detection ensures purity (>95%) .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
Solubility screening in DMSO, ethanol, or aqueous buffers (e.g., PBS at pH 7.4) is critical. Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. For instance, storing the compound at −20°C in amber vials minimizes photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazoloquinazolinone analogs?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Standardize protocols using reference compounds (e.g., positive controls like doxorubicin for cytotoxicity assays).
- Validate results across multiple models (e.g., primary cells vs. immortalized lines) .
- Perform dose-response curves (IC₅₀/EC₅₀ calculations) with statistical rigor (e.g., ANOVA with post-hoc tests) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this class of compounds?
- Scaffold modification : Systematically alter substituents (e.g., propyl vs. cycloalkyl groups at position 4) to assess impact on target binding .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains). Validate with mutagenesis studies .
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfanyl-acetamide moiety) using 3D-QSAR models .
Q. How should environmental fate studies be designed to evaluate the compound’s ecological impact?
- Degradation pathways : Use HPLC-MS to track abiotic degradation products under simulated environmental conditions (e.g., UV light, soil microbiota) .
- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure tissue concentrations via LC-MS .
- Toxicity profiling : Combine acute (e.g., LC₅₀) and chronic endpoints (e.g., reproductive impairment) in tiered testing frameworks .
Q. What strategies mitigate synthetic challenges such as low yields in the final coupling step?
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .
- Solvent effects : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for heterocycle formation .
Methodological Considerations
Q. How are contradictory spectral data (e.g., NMR shifts) reconciled during structural elucidation?
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers) that obscure peak splitting.
- Isotopic labeling : Use ¹³C-labeled precursors to trace carbon connectivity in complex spectra .
Q. What in vivo models are appropriate for preclinical efficacy studies?
- Xenograft models : Human tumor xenografts in immunocompromised mice (e.g., NOD/SCID) assess antitumor activity.
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
